(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol
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Overview
Description
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that belongs to the oxadiazole family. . The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol can be compared with other oxadiazole derivatives, such as:
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but with a methyl group instead of a cyclopropyl group.
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Contains an isopropyl group and a different oxadiazole ring arrangement.
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol: Similar cyclopropyl group but different ring arrangement.
Properties
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNQTKDMQIYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672421 |
Source
|
Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211144-22-7 |
Source
|
Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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